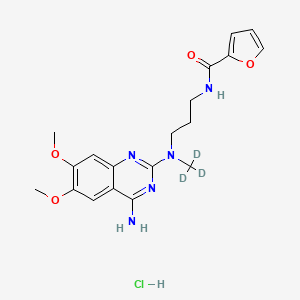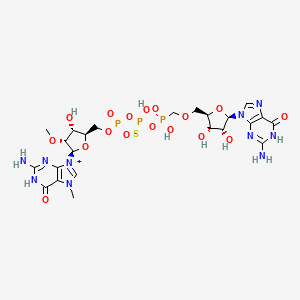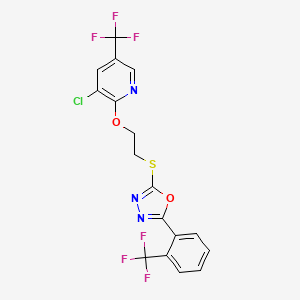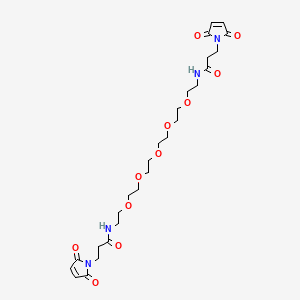
Bis-Mal-PEG5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-Mal-PEG5 is synthesized through a series of chemical reactions involving the conjugation of maleimide groups to polyethylene glycol chains. The typical synthetic route involves the reaction of maleimide with polyethylene glycol under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to ensure high purity and consistency. The compound is then packaged and stored under specific conditions to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
Bis-Mal-PEG5 primarily undergoes substitution reactions, where the maleimide groups react with thiol groups to form stable thioether linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various bioconjugation applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include thiol-containing compounds and buffers that maintain a neutral pH. The reaction conditions typically involve temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal reaction rates .
Major Products Formed
The major products formed from the reactions of this compound are thioether-linked conjugates, which are stable and can be used in various applications, including drug delivery and protein modification .
Scientific Research Applications
Bis-Mal-PEG5 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: Employed in bioconjugation techniques to modify proteins and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the stability and solubility of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
Bis-Mal-PEG5 exerts its effects by forming stable thioether linkages with thiol groups on target molecules. This mechanism involves the maleimide groups reacting with thiol groups to form covalent bonds, which are highly stable and resistant to hydrolysis. The molecular targets include proteins and other biomolecules with accessible thiol groups, and the pathways involved include the ubiquitin-proteasome system for protein degradation .
Comparison with Similar Compounds
Similar Compounds
Bis-NHS-PEG5: A bis-succinimide ester-activated polyethylene glycol compound used for crosslinking between primary amines.
BS(PEG)5: A bis-succinimide ester-activated polyethylene glycol compound used for crosslinking between primary amines in proteins and other molecules .
Uniqueness
Bis-Mal-PEG5 is unique due to its specific reactivity with thiol groups, which allows for the formation of stable thioether linkages. This specificity makes it highly suitable for applications requiring precise and stable bioconjugation, such as the synthesis of PROTACs and the modification of proteins for therapeutic purposes .
Properties
Molecular Formula |
C26H38N4O11 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C26H38N4O11/c31-21(5-9-29-23(33)1-2-24(29)34)27-7-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-8-28-22(32)6-10-30-25(35)3-4-26(30)36/h1-4H,5-20H2,(H,27,31)(H,28,32) |
InChI Key |
WZWKCNBSIHNWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



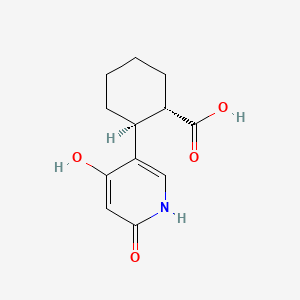
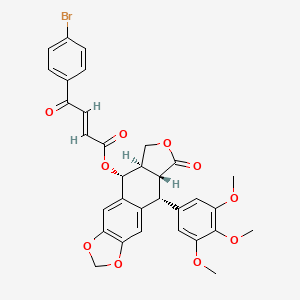


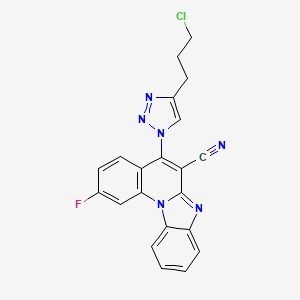

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
